Product packaging for Ethyl 2,4-diethoxybenzoate(Cat. No.:CAS No. 59036-89-4)

Ethyl 2,4-diethoxybenzoate

Cat. No.: B1593845
CAS No.: 59036-89-4
M. Wt: 238.28 g/mol
InChI Key: XCKIALVAGKRVNP-UHFFFAOYSA-N
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Description

Ethyl 2,4-diethoxybenzoate (CAS 59036-89-4) is a synthetic organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol. This ester derivative of a diethoxybenzoic acid is characterized by its aromatic ring substituted with ethoxy groups at the 2 and 4 positions and an ethyl ester functional group. As a benzoate ester, it serves as a valuable chemical intermediate and building block in organic synthesis and research. Its structure suggests potential utility in the development of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The compound's properties are influenced by the electron-donating nature of the ethoxy groups, which can affect its reactivity in subsequent chemical transformations, such as further substitutions or hydrolysis reactions to yield the corresponding acid. This product is provided for research and development purposes in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines. Identifiers and Properties: • CAS Number: 59036-89-4 • Molecular Formula: C13H18O4 • Molecular Weight: 238.28 g/mol • SMILES: CCOc1ccc(c(c1)OCC)C(=O)OCC • InChI Key: Not specified in search results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O4 B1593845 Ethyl 2,4-diethoxybenzoate CAS No. 59036-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-diethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-4-15-10-7-8-11(13(14)17-6-3)12(9-10)16-5-2/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKIALVAGKRVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342930
Record name Ethyl 2,4-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59036-89-4
Record name Ethyl 2,4-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2,4 Diethoxybenzoate and Analogues

Classical Esterification Pathways for Benzoate (B1203000) Synthesis

The traditional methods for synthesizing benzoate esters, including Ethyl 2,4-diethoxybenzoate, rely on well-established, fundamental organic reactions. These pathways are widely utilized due to their reliability and understood mechanisms.

Direct Esterification of 2,4-Diethoxybenzoic Acid Precursors

The most direct and common method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of 2,4-diethoxybenzoic acid with ethanol (B145695). sigmaaldrich.comscienceready.com.au The process is a reversible equilibrium reaction where a carboxylic acid and an alcohol react to form an ester and water. scribd.comchemguide.co.uk

The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. chemguide.co.ukoperachem.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. A tetrahedral intermediate is formed, which then eliminates a molecule of water and deprotonates to regenerate the acid catalyst and yield the final ester product, this compound. chemguide.co.uklibretexts.org

To drive the equilibrium towards the product side and maximize the yield, the reaction is often carried out using an excess of the alcohol (ethanol), which can also serve as the solvent. operachem.comchemicalbook.com Additionally, the water produced as a byproduct is typically removed from the reaction mixture, often by using a Dean-Stark apparatus or by the dehydrating action of concentrated sulfuric acid. scienceready.com.auchemicalbook.com The reaction is generally conducted under reflux conditions to increase the reaction rate. scienceready.com.auchemguide.co.uk A similar procedure is used for the synthesis of analogous compounds like ethyl 2,6-dimethoxybenzoate, which is formed by refluxing 2,6-dimethoxybenzoic acid with absolute ethanol and a catalytic amount of sulfuric acid. mdpi.com

Table 1: Typical Reaction Parameters for Fischer Esterification of Substituted Benzoic Acids

ParameterTypical ConditionPurposeSource
ReactantsCarboxylic Acid, AlcoholForms the ester backbone scribd.com
CatalystConcentrated H₂SO₄, p-TsOHIncreases the reaction rate by lowering activation energy. scienceready.com.au operachem.com
TemperatureRefluxTo meet activation energy and increase reaction rate. scienceready.com.au operachem.com
StoichiometryExcess alcoholShifts equilibrium to favor product formation. chemicalbook.com chemicalbook.com
Byproduct RemovalDean-Stark trap or dehydrating agentShifts equilibrium to favor product formation. chemicalbook.com chemicalbook.com

Transesterification Strategies

Transesterification is another classical pathway for synthesizing new esters from existing ones. libretexts.org This process involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group of the ester. libretexts.org For instance, mthis compound could be converted to this compound by reacting it with a large excess of ethanol and a catalyst. libretexts.org

The reaction equilibrium constant is typically close to one, as both reactants and products are an ester and an alcohol. libretexts.org Therefore, to ensure a high yield of the desired product, Le Chatelier's principle is exploited by using the target alcohol (ethanol) as the solvent, thereby providing a large excess that drives the reaction forward. libretexts.org Both acid and base catalysts can be employed. Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl group. libretexts.org Highly efficient catalysis of transesterification has also been observed using N-heterocyclic carbenes. researchgate.net

Advanced Synthetic Approaches to this compound Derivatives

Modern organic synthesis seeks more sophisticated and versatile methods that allow for the construction of complex molecules from simpler, more readily available starting materials.

Multi-Step Synthesis from Non-Benzoate Building Blocks

The synthesis of complex substituted benzoates is not limited to the modification of pre-existing benzoic acid structures. Advanced strategies allow for the construction of the aromatic ring system itself from non-benzoate precursors. For example, research has demonstrated the synthesis of polysubstituted benzoic esters through the electrophile-assisted rearrangement of 1,2-dihydropyridines. acs.org This highlights a powerful method for creating complex benzoate structures from different heterocyclic building blocks.

Another advanced approach involves the coupling of arynes with ortho-heteroatom-substituted benzoates to prepare complex structures like xanthones and acridones. nih.gov This methodology proceeds through the tandem intermolecular nucleophilic coupling of a benzoate with an in situ generated aryne, followed by an intramolecular cyclization. nih.gov Such strategies showcase the potential to build the core benzoate structure as part of a larger, multi-step sequence, offering access to a wide range of derivatives that might be inaccessible through classical esterification of a pre-formed acid.

Catalytic Systems and Reaction Optimization in Ester Formation

Significant research has focused on developing more efficient and selective catalysts for esterification to overcome the limitations of traditional strong acid catalysts like H₂SO₄, which can cause side reactions and environmental issues. rug.nlgoogle.com

A variety of solid acid catalysts have been explored, which offer advantages such as easier separation from the reaction mixture, reusability, and often milder reaction conditions. organic-chemistry.org Examples include:

Graphene Oxide: Found to be an efficient and reusable acid catalyst for the esterification of a wide range of acids and alcohols. organic-chemistry.org

Silica Chloride: An effective catalyst for both esterification and transesterification. organic-chemistry.org

Modified Clays: Used as solid acid catalysts, they can improve conversion rates significantly compared to traditional methods and reduce waste. google.com

Zirconium/Titanium-based Solid Acids: A Zr/Ti solid acid has been used to effectively catalyze the synthesis of a series of methyl benzoates from various benzoic acids and methanol (B129727). researchgate.net

Lewis acids have also been investigated as alternatives. Bismuth(III) triflate (Bi(OTf)₃) has shown high efficiency in esterification and polyesterification, although it can also promote side reactions like ether formation. rug.nl Titanium and zirconium compounds, such as chelated titanates, have also been employed as esterification catalysts, though they can sometimes lead to product discoloration. google.com

Table 2: Comparison of Advanced Catalytic Systems for Esterification

Catalyst TypeExample(s)Key AdvantagesSource
Heterogeneous/Solid AcidGraphene Oxide, Modified Clay, Zr/Ti OxidesReusable, easy to separate, reduced waste. google.comorganic-chemistry.orgresearchgate.net
Lewis AcidBi(OTf)₃, Titanates, ZirconatesHigh catalytic activity, can be used in small amounts. rug.nlgoogle.com
Carbene CatalystN-Heterocyclic CarbenesHighly efficient for transesterification at room temperature. researchgate.net
Deep Eutectic Solventp-TSA / BTEACActs as both solvent and catalyst, high activity, stable. dergipark.org.tr

Exploration of Sustainable Synthetic Routes for this compound (e.g., solvent-free, atom-economic processes)

In line with the principles of green chemistry, there is a significant push to develop more sustainable methods for chemical synthesis. mdpi.com This involves minimizing waste, reducing energy consumption, and avoiding the use of hazardous substances. pharmafeatures.comnih.gov

A key focus is the development of solvent-free reactions, which eliminate the environmental and economic costs associated with solvent use, separation, and disposal. pharmafeatures.comnih.gov For esterification, solvent-free conditions have been successfully applied. For example, the esterification of benzoic acid with various alcohols has been conducted without a solvent, using a deep eutectic solvent (DES) which acted as a recyclable catalyst. dergipark.org.tr Mechanochemistry, which uses mechanical force (e.g., grinding) to initiate reactions, is another promising solvent-free technique. pharmafeatures.com

Structural Elucidation and Advanced Spectroscopic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of the proton and carbon signals of Ethyl 2,4-diethoxybenzoate can be achieved.

Proton (¹H) and Carbon-13 (¹³C) NMR Investigations

The ¹H NMR spectrum of this compound provides crucial information regarding the number of distinct proton environments, their chemical shifts, signal integrations (representing the number of protons), and splitting patterns (J-coupling), which reveal neighboring proton relationships. The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The ethoxy groups and the ethyl ester moiety will exhibit characteristic triplet and quartet patterns due to the coupling between adjacent methylene (B1212753) and methyl protons.

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment (e.g., aromatic, carbonyl, aliphatic). The carbonyl carbon of the ester group is expected to resonate at a significantly downfield shift. The aromatic carbons will appear in the typical aromatic region, with those bearing electron-donating ethoxy groups shifted to higher fields.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
H-36.45 (d, J=2.3 Hz)98.6
H-56.42 (dd, J=8.5, 2.3 Hz)104.8
H-67.75 (d, J=8.5 Hz)133.5
C-1-113.8
C-2-163.7
C-4-160.8
C=O-166.2
OCH₂CH₃ (ester)4.35 (q, J=7.1 Hz)60.7
OCH₂CH₃ (ester)1.38 (t, J=7.1 Hz)14.3
OCH₂CH₃ (ether at C2)4.10 (q, J=7.0 Hz)64.2
OCH₂CH₃ (ether at C2)1.45 (t, J=7.0 Hz)14.7
OCH₂CH₃ (ether at C4)4.08 (q, J=7.0 Hz)63.8
OCH₂CH₃ (ether at C4)1.43 (t, J=7.0 Hz)14.7

Note: Predicted data is based on computational models and may vary from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Elucidating Connectivity

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons H-5 and H-6, confirming their ortho relationship. It would also clearly show the correlations between the methylene and methyl protons within each of the three ethyl groups. github.ioresearchgate.netuvic.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each protonated carbon will show a cross-peak with its attached proton(s). This allows for the unambiguous assignment of the carbons in the aromatic ring and the aliphatic chains.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu HMBC is crucial for piecing together the molecular fragments. For instance, correlations from the H-6 proton to the carbonyl carbon (C=O) and C-2 would confirm the position of the ester group. Correlations from the methylene protons of the ethoxy groups to the respective aromatic carbons (C-2 and C-4) would verify their positions.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups. masterorganicchemistry.com The IR spectrum of this compound is expected to display characteristic absorption bands. A strong, sharp absorption band in the region of 1720-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. docbrown.info The spectrum would also feature C-O stretching vibrations for the ester and ether linkages in the fingerprint region (approximately 1300-1000 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region, and C-H stretching vibrations for both aromatic and aliphatic protons would be observed around 3000 cm⁻¹. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester)Stretch1720 - 1700
C-O (Ester and Ether)Stretch1300 - 1000
Aromatic C=CStretch1600 - 1450
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch3000 - 2850

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that involve a change in the polarizability of the molecule. The Raman spectrum of this compound would also provide a unique "fingerprint" of the molecule. mdpi.com Aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the benzene ring would be expected to produce a prominent band. The C=O stretching vibration, while strong in the IR, may be weaker in the Raman spectrum.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. msu.edu For this compound (C₁₃H₁₈O₄), the molecular weight is 238.28 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 238.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃). libretexts.org Fragmentation of the ether linkages could also occur.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment Lost Neutral Fragment
238[C₁₃H₁₈O₄]⁺-
210[C₁₁H₁₄O₃]⁺C₂H₄ (ethylene) from an ethoxy group
193[C₁₁H₁₃O₃]⁺OCH₂CH₃ (ethoxy radical)
165[C₉H₉O₃]⁺COOCH₂CH₃ (ethyl carboxylate radical)
137[C₇H₅O₃]⁺C₂H₅ (ethyl radical) from ester and C₂H₄ from an ether

Note: The relative abundances of the fragments will depend on the ionization energy and the stability of the resulting ions and radicals.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

As of the latest literature surveys, a single-crystal X-ray diffraction structure for this compound has not been reported. However, crystallographic data for its constitutional isomer, ethyl 2,6-dimethoxybenzoate, provides significant insight into the likely solid-state conformation of this compound due to the similar steric environment around the ester group. mdpi.com

A single-crystal X-ray diffraction study of ethyl 2,6-dimethoxybenzoate revealed that the compound crystallizes in the triclinic space group P-1 with two molecules in the asymmetric unit. mdpi.com A key conformational feature is that the ethyl ester group is forced to adopt a conformation that is nearly orthogonal to the plane of the aromatic ring. mdpi.com This is a direct consequence of the steric hindrance imposed by the two methoxy (B1213986) substituents in the ortho positions. mdpi.com Given that this compound also possesses an ethoxy group at the ortho-position (C2), it is highly probable that its ester group would also be significantly twisted out of the plane of the benzene ring.

The crystallographic data for ethyl 2,6-dimethoxybenzoate are summarized in the table below. mdpi.com

Interactive Table: Crystallographic Data for Ethyl 2,6-dimethoxybenzoate mdpi.com

ParameterValue
Chemical FormulaC₁₁H₁₄O₄
Formula Weight210.22
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.5518(3)
b (Å)10.8826(8)
c (Å)11.9939(6)
α (°)101.273(5)
β (°)98.287(3)
γ (°)94.092(4)
Volume (ų)1077.54(10)
Z4
Calculated Density (Mg/m³)1.296

Further research has led to the successful crystallization and structural determination of various derivatives of diethoxybenzoates. For instance, the crystal structure of a binuclear copper(II) complex, tetrakis(μ-3,4-diethoxybenzoato-κ²O:O′)bis[(ethanol-κO)copper(II)], has been characterized, demonstrating that the 3,4-diethoxybenzoate ligand can coordinate to metal centers in a syn-syn bridging fashion. researchgate.net Additionally, organometallic derivatives such as triphenylstannyl 3,4-diethoxybenzoate have been synthesized and structurally characterized, highlighting the versatility of the diethoxybenzoate moiety in forming crystalline materials. qau.edu.pk The synthesis of more complex esters, like 4-[(3-fluoro-4-nitrophenoxy)carbonyl]phenyl 2,4-diethoxybenzoate, has also been reported, suggesting the feasibility of obtaining single crystals suitable for X-ray diffraction studies within this class of compounds. worktribe.com

These related studies underscore that while the specific crystal structure of this compound remains to be determined, the conformations and packing arrangements of its derivatives can be successfully investigated using single-crystal X-ray diffraction. The data from these related structures provide a valuable framework for predicting the solid-state properties of this compound itself.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2,4 Diethoxybenzoate

Reactivity Profiles of the Ester Moiety

The ester functional group in Ethyl 2,4-diethoxybenzoate is a primary site for chemical transformations, including hydrolysis, transesterification, and reduction. The electronic effects of the diethoxy-substituted benzene (B151609) ring influence the reactivity of the ester's carbonyl group.

Hydrolysis Kinetics and Mechanistic Pathways

The hydrolysis of this compound, which involves the cleavage of the ester bond to yield 2,4-diethoxybenzoic acid and ethanol (B145695), can be catalyzed by either acid or base.

Under acidic conditions, the reaction proceeds via a multi-step mechanism. youtube.comchemguide.co.uk The initial step involves the protonation of the carbonyl oxygen by a hydronium ion, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comlibretexts.org Following a series of proton transfers, the ethoxy group is eliminated as ethanol, and deprotonation of the resulting carbonyl group regenerates the acid catalyst and forms 2,4-diethoxybenzoic acid. chemguide.co.uklibretexts.org The entire process is reversible, and the position of the equilibrium can be influenced by the reaction conditions. libretexts.orgchemistrysteps.com

Base-promoted hydrolysis, also known as saponification, is an irreversible process that typically proceeds at a faster rate than acid-catalyzed hydrolysis. chemistrysteps.commasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The carbonyl group then reforms with the expulsion of the ethoxide ion as the leaving group. The ethoxide ion, being a strong base, subsequently deprotonates the newly formed 2,4-diethoxybenzoic acid to yield a 2,4-diethoxybenzoate salt and ethanol. libretexts.orgmasterorganicchemistry.com This final acid-base step drives the reaction to completion.

Table 1: Predicted Relative Hydrolysis Rates of Substituted Ethyl Benzoates

CompoundSubstituentsPredicted Relative Rate of Basic Hydrolysis
Ethyl 4-nitrobenzoate4-NO₂Faster
Ethyl benzoate (B1203000)UnsubstitutedReference
This compound2,4-(OEt)₂Slower
Ethyl 4-methylbenzoate4-CH₃Slower

This table is predictive and based on the electronic effects of substituents. Actual kinetic data would require experimental validation.

Transesterification Dynamics and Equilibrium Studies

Transesterification is a process where the ethoxy group of this compound is exchanged with another alkoxy group from a different alcohol. This reaction can be catalyzed by either acids or bases and is a reversible process. libretexts.orgrsc.org The position of the equilibrium is governed by the relative concentrations of the reactants and products, and often, the alcohol reactant is used in large excess as the solvent to drive the reaction towards the desired product. libretexts.org

The mechanism of acid-catalyzed transesterification is analogous to that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.org Under basic conditions, an alkoxide ion serves as the nucleophile, attacking the carbonyl carbon. libretexts.org Various catalysts, including Lewis acids and organocatalysts, have been developed to facilitate transesterification under mild conditions. nih.govajgreenchem.com

For this compound, the reaction with a different alcohol, such as methanol (B129727), in the presence of a suitable catalyst would lead to the formation of Mthis compound and ethanol. The equilibrium constant for such a reaction is expected to be close to unity, as the starting ester and the product ester have similar stabilities. libretexts.org

Reduction Pathways and Selective Reduction of the Ester Group

The ester group of this compound can be reduced to either a primary alcohol (2,4-diethoxybenzyl alcohol) or an aldehyde (2,4-diethoxybenzaldehyde), depending on the reducing agent and the reaction conditions employed.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol. vaia.combrainly.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxide group to form an aldehyde intermediate, which is then rapidly reduced further by another equivalent of hydride to the alkoxide, and upon aqueous workup, yields 2,4-diethoxybenzyl alcohol. vaia.commasterorganicchemistry.com

The use of milder or more sterically hindered reducing agents, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures can allow for the selective reduction of the ester to the aldehyde. fiveable.mekoreascience.kr Careful control of the stoichiometry of the reducing agent is crucial to prevent over-reduction to the alcohol. fiveable.me Sodium borohydride (B1222165) (NaBH₄) is generally a mild reducing agent and is often unreactive towards esters under standard conditions. psu.eduresearchgate.net However, its reactivity can be enhanced by using it in combination with certain additives or at elevated temperatures, enabling the reduction of aromatic esters to alcohols. psu.eduias.ac.insci-hub.se

Table 2: Reduction Products of this compound with Various Reducing Agents

Reducing AgentTypical Product
Lithium Aluminum Hydride (LiAlH₄)2,4-Diethoxybenzyl alcohol
Diisobutylaluminum Hydride (DIBAL-H) at -78 °C2,4-Diethoxybenzaldehyde
Sodium Borohydride (NaBH₄) with refluxing THF/Methanol2,4-Diethoxybenzyl alcohol

Aromatic Substitution Reactions on the Diethoxybenzoate Core

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, and its substituted derivatives can undergo nucleophilic aromatic substitution. The regiochemical outcome of these reactions is determined by the directing effects of the substituents present on the ring.

Electrophilic Aromatic Substitution Reactions

The two ethoxy groups at the ortho and para positions are strong activating groups and are ortho, para-directing for electrophilic aromatic substitution. The ethyl ester group, on the other hand, is a deactivating group and is meta-directing. In this compound, the powerful activating and directing effects of the two ethoxy groups dominate the reactivity of the aromatic ring.

The positions ortho and para to the ethoxy groups are C3, C5, and C6. The C4 position is already substituted. The C2 position is also substituted. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions. The C5 position is para to the C2-ethoxy group and ortho to the C4-ethoxy group, making it a highly activated site. The C3 position is ortho to both the C2 and C4 ethoxy groups, but it is also ortho to the deactivating ester group, which may result in some steric hindrance. Therefore, substitution at the C5 position is generally favored.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org For instance, the nitration of this compound would be expected to yield primarily Ethyl 5-nitro-2,4-diethoxybenzoate. Similarly, halogenation would likely introduce a halogen atom at the C5 position. Friedel-Crafts alkylation and acylation would also be directed to the most activated positions of the ring, although the presence of the deactivating ester group can sometimes inhibit these reactions. wikipedia.orgstudycorgi.com

Nucleophilic Aromatic Substitution on Substituted Derivatives

Nucleophilic aromatic substitution (SₙAr) is generally not feasible on this compound itself, as the aromatic ring is electron-rich due to the presence of the two activating ethoxy groups. wikipedia.orgmasterorganicchemistry.com For an SₙAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, and there must be a good leaving group (such as a halide) on the ring. wikipedia.orgpressbooks.pub

Therefore, to consider nucleophilic aromatic substitution, we must look at substituted derivatives of this compound. For example, if a nitro group were introduced at the C5 position and a halogen at the C6 position, the resulting compound, Ethyl 6-halo-5-nitro-2,4-diethoxybenzoate, would be a potential substrate for SₙAr reactions. The nitro group at C5 and the ester group at C1 would activate the ring towards nucleophilic attack, and the halogen at C6 would serve as the leaving group. A nucleophile could then displace the halide at the C6 position. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. wikipedia.org The stability of this intermediate is enhanced by the presence of the electron-withdrawing groups. masterorganicchemistry.com

Reactivity Governed by the Alkoxy Substituents

The chemical behavior of this compound is significantly influenced by the two ethoxy substituents on the aromatic ring. These alkoxy groups are strong activating groups in electrophilic aromatic substitution reactions and are also the primary sites for ether cleavage reactions.

The oxygen atoms of the ethoxy groups possess lone pairs of electrons that are delocalized into the benzene ring through resonance. This electron-donating effect increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. The directing influence of the substituents (ortho, para-directing for the ethoxy groups and meta-directing for the ethyl carboxylate group) governs the regioselectivity of such reactions.

A principal reaction involving the alkoxy substituents is ether cleavage, also known as O-dealkylation. This transformation converts the ethoxy groups into hydroxyl groups, yielding 2,4-dihydroxybenzoic acid (β-resorcylic acid) derivatives. wikipedia.org This cleavage can be achieved under various conditions, most notably through the use of strong acids or via enzymatic pathways.

Acid-catalyzed cleavage is a common method for cleaving ethers. wikipedia.org Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are typically employed. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). libretexts.org Subsequently, a nucleophile (iodide or bromide ion) attacks the ethyl group in an SN2 reaction, leading to the formation of a phenol (B47542) and an ethyl halide. libretexts.org Since aryl C-O bonds are very strong and nucleophilic attack on an sp²-hybridized aromatic carbon is unfavorable, the cleavage occurs at the ethyl-oxygen bond, not the aryl-oxygen bond. libretexts.orglibretexts.org The complete cleavage of both ethoxy groups in this compound would yield ethyl 2,4-dihydroxybenzoate (B8728270) or, if the ester is also hydrolyzed, 2,4-dihydroxybenzoic acid.

Enzymatic O-dealkylation is a significant metabolic pathway for alkoxy-substituted aromatic compounds in biological systems. This reaction is often catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net The mechanism involves the enzymatic activation of oxygen, which then attacks a carbon atom adjacent to the ether oxygen (the α-carbon of the ethyl group). This leads to the formation of an unstable hemiacetal intermediate, which subsequently decomposes non-enzymatically into a phenol (the hydroxylated benzoate) and acetaldehyde. researchgate.net

Table 1: Representative Ether Cleavage Reactions This table illustrates the general conditions for ether cleavage applicable to aryl alkyl ethers like this compound, based on established chemical principles.

Reagent(s)Mechanism TypeTypical Products from this compound
Excess HBr or HI, HeatSN2Ethyl 2,4-dihydroxybenzoate + Ethyl bromide/iodide
Boron Tribromide (BBr₃)Lewis Acid-Catalyzed CleavageEthyl 2,4-dihydroxybenzoate + Ethyl bromide
Cytochrome P450 EnzymesEnzymatic OxidationEthyl 2-hydroxy-4-ethoxybenzoate or Ethyl 4-hydroxy-2-ethoxybenzoate + Acetaldehyde

Radical Reactions and Photochemical Transformations

The study of radical and photochemical reactions provides insight into the behavior of molecules under high-energy conditions, such as exposure to radical initiators or ultraviolet light.

Radical Reactions

While specific radical reactions of this compound are not extensively documented, its structure as an electron-rich aromatic compound suggests potential reactivity pathways. Electron-rich arenes, such as the related 1,3-dimethoxybenzene, can undergo single-electron transfer to form aromatic radical cations. nih.gov This transformation can be initiated by chemical oxidants like iron(III) or through photocatalysis. nih.govpreprints.org

Once formed, the radical cation of this compound would be highly reactive. It could participate in a variety of subsequent reactions, including coupling with other radical species. For instance, in a Fenton-type system, hydroxyl radicals can abstract a hydrogen atom from a solvent like methanol to generate a hydroxymethyl radical. nih.gov This nucleophilic radical could then be captured by the arene radical cation, leading to the formation of a new carbon-carbon bond. nih.gov Such radical-polar crossover mechanisms are a modern strategy in organic synthesis. nih.gov The initiation of radical reactions can be achieved through various methods, including thermal decomposition of initiators (like AIBN), photocatalysis, or electrocatalysis. preprints.orgmdpi.com

Photochemical Transformations

The photochemical behavior of a molecule is determined by how it absorbs and dissipates light energy, as described by the Grotthuss-Draper and Stark-Einstein laws. msu.edu For this compound, several photochemical transformations are plausible based on the reactivity of its functional groups (aromatic ester, dialkoxybenzene).

Upon absorption of UV light, the ester group itself can be involved in reactions. Photochemical electron transfer from a sensitizer (B1316253) can lead to the formation of a radical anion, which may subsequently cleave. libretexts.org For some benzoate esters, irradiation can lead to photo-Fries rearrangement or photodecarboxylation, although the latter often requires specific structural features. beilstein-journals.org

The dialkoxybenzene system is also a chromophore that can be excited by UV light. The excited state could potentially undergo several transformations common to aromatic compounds, such as isomerization, dimerization to form cyclobutane (B1203170) rings, or intramolecular cyclization. msu.edu For example, the photolysis of some aromatic esters has been shown to generate diradical intermediates that can lead to various rearrangement or fragmentation products. beilstein-journals.org Without specific experimental studies on this compound, these potential pathways remain theoretical but are based on the established photochemical reactivity of similar structures.

Table 2: Plausible Radical and Photochemical Reactions This table outlines potential reaction types for this compound based on the known reactivity of analogous chemical structures.

Reaction TypeConditionsPotential Intermediate(s)Potential Product Type(s)
Radical
Radical Cation FormationChemical Oxidant (e.g., Fe(III)), PhotocatalysisAromatic Radical CationDimerized products, products of radical coupling
Photochemical
Photo-rearrangementUV Irradiation (e.g., 254 nm)Excited Singlet/Triplet StateIsomeric products
PhotocycloadditionUV Irradiation, high concentrationExcited Triplet StateDimeric cyclobutane derivatives
Photo-cleavageUV Irradiation, SensitizerRadical AnionDeoxygenated or rearranged products

Derivatization and Functionalization of Ethyl 2,4 Diethoxybenzoate

Halogenation Reactions and Synthesis of Halogenated Derivatives (e.g., Ethyl 5-bromo-2,4-diethoxybenzoate)

The activated aromatic ring of ethyl 2,4-diethoxybenzoate is susceptible to electrophilic halogenation. The positions ortho and para to the activating ethoxy groups are the most likely sites for substitution. The directing effects of the substituents (ortho, para-directing ethoxy groups vs. meta-directing ester group) and steric hindrance determine the regioselectivity of the reaction.

Bromination is a common halogenation reaction for this substrate. The position C5 is para to the C2-ethoxy group and ortho to the C4-ethoxy group, making it a highly activated and sterically accessible site for electrophilic attack. The synthesis of Ethyl 5-bromo-2,4-diethoxybenzoate can be achieved through electrophilic aromatic substitution using a suitable brominating agent. N-Bromosuccinimide (NBS) is a common and effective reagent for the monobromination of activated aromatic rings. sciencemadness.orgasianpubs.org The reaction is typically carried out in a suitable solvent, and a catalyst may sometimes be employed to enhance reactivity. asianpubs.org For electron-rich systems like this compound, the reaction can often proceed under mild conditions.

Table 1: Typical Conditions for Bromination of Activated Aromatic Esters

ParameterConditionSource
Brominating Agent N-Bromosuccinimide (NBS) sciencemadness.org
Solvent Glacial Acetic Acid (GAA), Dichloromethane (CH2Cl2) sciencemadness.orgasianpubs.org
Catalyst p-Toluenesulfonic acid (p-TsOH) (optional) asianpubs.org
Temperature Room Temperature asianpubs.org
Reaction Time 20 minutes to several hours sciencemadness.orgasianpubs.org

The reaction proceeds via the generation of an electrophilic bromine species which then attacks the electron-rich benzene (B151609) ring at the C5 position, followed by the loss of a proton to restore aromaticity. The resulting Ethyl 5-bromo-2,4-diethoxybenzoate 001chemical.combldpharm.comambeed.com is a key intermediate for further functionalization, particularly in cross-coupling reactions.

Amination and Nitro-Substitution for Nitrogen-Containing Analogues (e.g., Ethyl 2-amino-4,5-diethoxybenzoate)

Introducing nitrogen-containing functional groups, such as nitro and amino moieties, onto the benzoate (B1203000) ring significantly alters its electronic and chemical properties. These groups are often precursors for the synthesis of heterocyclic compounds and other complex molecules.

A common strategy to introduce an amino group is through a two-step process: nitration followed by reduction.

Nitration : The nitration of an aromatic ring is a classic electrophilic aromatic substitution. However, the position of nitration on the this compound ring would be influenced by the combined directing effects of the substituents. A related compound, Ethyl 4,5-dimethoxy-2-nitrobenzoate , is a known chemical, suggesting that nitration can occur at the C2 position, ortho to an alkoxy group. harvard.edu The synthesis of such compounds typically involves reacting the parent ester with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Reduction : The resulting nitro-substituted benzoate can then be reduced to the corresponding amine. There are numerous methods available for the reduction of aromatic nitro compounds. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or platinum oxide is a widely used method. nih.gov Chemical reduction using metals in acidic media (e.g., Sn/HCl, Fe/HCl, Zn/NH4Cl) or other reducing agents like indium in the presence of ammonium (B1175870) chloride are also effective and can offer chemoselectivity in the presence of other functional groups like esters. orgsyn.orgscispace.com For example, the reduction of ethyl p-nitrobenzoate to ethyl p-aminobenzoate can be efficiently carried out using indium powder and ammonium chloride in aqueous ethanol (B145695). orgsyn.org This method is noted for its selectivity, leaving ester groups intact. orgsyn.org

The synthesis of Ethyl 2-amino-4,5-diethoxybenzoate follows this pattern, likely starting from the corresponding 2-nitro derivative.

Suzuki-Miyaura, Heck, and Other Cross-Coupling Reactions at Aromatic Positions

The halogenated derivatives of this compound, such as Ethyl 5-bromo-2,4-diethoxybenzoate , are valuable substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. harvard.edutcichemicals.com The bromine atom at the C5 position of Ethyl 5-bromo-2,4-diethoxybenzoate can be substituted with various aryl, heteroaryl, or vinyl groups. This allows for the synthesis of complex biaryl structures. The general applicability of the Suzuki-Miyaura reaction makes it a cornerstone in modern organic synthesis. tcichemicals.com

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, also using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgEthyl 5-bromo-2,4-diethoxybenzoate can react with various alkenes, such as styrene (B11656) or acrylates, to introduce a vinyl or substituted vinyl group at the C5 position. acs.orgacs.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can influence the efficiency and selectivity of the coupling. acs.org

Table 2: Typical Components for Palladium-Catalyzed Cross-Coupling Reactions

ReactionTypical CatalystTypical LigandTypical BaseCoupling PartnerSource
Suzuki-Miyaura Pd(OAc)2, Pd(PPh3)4Triphenylphosphine (PPh3), AntPhosK3PO4, K2CO3Aryl/Vinyl Boronic Acids tcichemicals.comrsc.org
Heck Pd(OAc)2P(o-tol)3, Triphenylphosphine (PPh3)K2CO3, Triethylamine (Et3N)Alkenes wikipedia.org

These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the construction of a diverse library of polysubstituted derivatives.

Modifications to the Alkoxy Chains and Ethyl Ester Group

Beyond functionalization of the aromatic ring, the ethoxy chains and the ethyl ester group of this compound can also be chemically modified.

Modifications to Alkoxy Chains: The ether linkages of the ethoxy groups can be cleaved under certain conditions. This dealkylation, specifically de-ethylation in this case, would yield the corresponding hydroxybenzoic acid derivatives. Reagents like boron tribromide (BBr3) are commonly used for the cleavage of aryl ethers. Additionally, enzymatic methods for O-demethylation of similar dimethoxybenzoate compounds have been reported, suggesting that biochemical routes for dealkylation could be explored. nih.govnih.govasm.org For instance, studies on Sporomusa ovata have shown its ability to perform sequential O-demethylation on 3,4-dimethoxybenzoate. nih.govasm.org Selective demethylation of one methoxy (B1213986) group in the presence of others has also been achieved using nucleophilic agents like amines under specific conditions.

Modifications to the Ethyl Ester Group: The ethyl ester group is a versatile functional handle that can undergo several transformations:

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid, 2,4-diethoxybenzoic acid , by heating with an aqueous acid or base. libretexts.org Basic hydrolysis using a reagent like sodium hydroxide (B78521) is typically irreversible and results in the formation of the sodium carboxylate salt, which is then acidified in a separate step to yield the free carboxylic acid. savemyexams.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester group to a primary alcohol, yielding (2,4-diethoxyphenyl)methanol. libretexts.orgfiveable.me This reaction proceeds through an aldehyde intermediate. vaia.com It's important to note that LiAlH4 is a powerful reagent and may also reduce other functional groups if present. fiveable.me

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide, although this reaction is often less efficient than starting from the corresponding acid chloride. libretexts.org

Synthesis of Polysubstituted Benzoate Esters

The synthesis of polysubstituted benzoate esters often begins with a suitably substituted precursor, such as 2,4-dihydroxybenzoic acid. This starting material can be subjected to a series of reactions to build up the desired substitution pattern.

A common synthetic strategy involves:

Protection/Alkylation of Hydroxyl Groups: The hydroxyl groups of 2,4-dihydroxybenzoic acid are first alkylated, for instance, using an ethyl halide (e.g., diethyl sulfate) and a base (e.g., potassium carbonate) to form the diethoxy derivative. lookchem.com

Esterification: The carboxylic acid is then esterified to form the ethyl ester, yielding this compound. This can be achieved via Fischer esterification with ethanol and an acid catalyst. mdpi.com

Ring Functionalization: The resulting this compound can then be further functionalized using the reactions described previously. For example, a halogen can be introduced onto the ring, which then serves as a handle for cross-coupling reactions to introduce aryl or vinyl substituents. google.com

By combining these reactions in a logical sequence—such as halogenation followed by a Suzuki-Miyaura coupling and subsequent hydrolysis of the ester—a wide variety of highly substituted benzoate derivatives can be synthesized from the this compound platform. This modular approach is central to building molecular complexity and accessing novel chemical structures.

Role of Ethyl 2,4 Diethoxybenzoate As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The utility of benzoate (B1203000) esters as precursors in the synthesis of complex and biologically active molecules is well-established in medicinal chemistry. researchgate.net Ethyl 2,4-diethoxybenzoate, with its specific substitution pattern, is a valuable starting material for creating intricate molecular structures. Its derivatives have been instrumental in the development of various pharmaceutical compounds, including potential anticancer agents. wikipedia.org

The core diethoxybenzoate structure can be strategically modified to build larger, more functionalized molecules. For instance, the related compound ethyl 4-bromo-3,5-diethoxybenzoate has been used as a key precursor in the synthesis of novel anticancer drugs, demonstrating the value of the diethoxybenzoate framework in drug discovery. wikipedia.org Similarly, the positional isomer ethyl 2,5-diethoxybenzoate is a known precursor in the synthesis of 2,5-diethoxy norephedrine, a bioactive small molecule. researchgate.net The reactivity of the aromatic ring, enhanced by the ethoxy groups, allows for electrophilic substitution reactions, while the ester group can undergo hydrolysis, amidation, or reduction to introduce new functionalities, paving the way for the assembly of complex target molecules. wikipedia.org

Table 1: Examples of Complex Molecules Synthesized from Benzoate Precursors

Precursor Type Resulting Complex Molecule Class Potential Application Citation(s)
Ethyl 4-bromo-3,5-diethoxybenzoate Novel substituted aromatics Anticancer Agents wikipedia.org
Ethyl 2,5-diethoxybenzoate Phenylpropanolamines Bioactive Small Molecules researchgate.net
General Benzoate Derivatives Heterocyclic Compounds Medicinal Chemistry researchgate.net
2,6-Dimethoxybenzoic acid Ethyl 2,6-dimethoxybenzoate Synthetic Intermediate researchgate.net

Intermediate in the Construction of Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry and materials science. biomedpharmajournal.orgnih.govbeilstein-journals.org this compound serves as a valuable intermediate for the construction of these ring systems. The ester and activated aromatic ring functionalities allow it to be incorporated into synthetic pathways that lead to the formation of diverse heterocyclic scaffolds. researchgate.netnih.gov

One major application is in the synthesis of quinazolinones, a class of fused heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. biomedpharmajournal.orgresearchgate.netnih.gov Synthetic routes to quinazolinones often start from anthranilic acid derivatives, which are structurally related to benzoic acids. nih.govorganic-chemistry.org By analogy, this compound can be envisioned as a precursor to diethoxy-substituted quinazolinones, where the benzoate moiety would form one of the core rings of the heterocyclic system. The synthesis typically involves the reaction of the benzoate precursor with other reagents in cyclization reactions to build the final heterocyclic framework. organic-chemistry.orgresearchgate.net For example, a common method involves the condensation of an anthranilic acid derivative with other small molecules to form the quinazolinone ring. nih.gov

The versatility of benzoate esters as intermediates extends to a wide range of other heterocyclic systems, including pyrazoles, isoxazoles, and pyridazines. nih.gov

Table 2: Heterocyclic Systems and Relevant Benzoate-type Starting Materials

Heterocyclic System Typical Starting Material Potential Role of this compound Citation(s)
Quinazolinones Anthranilic Acids / Esters Precursor for diethoxy-substituted quinazolinones biomedpharmajournal.orgnih.govorganic-chemistry.org
Thiazolidinones Mercaptosuccinic acid derivatives Part of a larger synthetic scheme nih.gov
Pyrazoles / Isoxazoles Substituted thiophene (B33073) carboxylates Building block for fused systems nih.gov
Benzimidazoles Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate Precursor with similar ester functionality frontiersin.org

Application in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. beilstein-journals.orgresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules. researchgate.netwikipedia.org

Well-known MCRs like the Biginelli and Hantzsch reactions are cornerstones of heterocyclic synthesis. wikipedia.orgmedjrf.com The Biginelli reaction, for example, typically combines an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea (B33335) to produce dihydropyrimidinones, a class of pharmaceutically important compounds. wikipedia.orgillinois.edujsynthchem.com Similarly, the Hantzsch pyridine (B92270) synthesis uses an aldehyde, two equivalents of a β-keto ester, and a nitrogen source to create dihydropyridines, which are known calcium channel blockers. frontiersin.orgmedjrf.comthermofisher.comrrscientific.com

While this compound is not a direct structural analog of the typical β-keto ester substrates used in these classic MCRs, its functional groups offer potential for participation in other, or modified, multicomponent methodologies. The activated aromatic ring and the ester group could, in principle, be involved in different types of MCRs designed to leverage these features. For instance, MCRs that proceed through aryne intermediates or involve condensation with the ester group are conceivable. wikipedia.org Although direct application of this compound in a well-known MCR like the Biginelli reaction is not commonly reported, its structure represents a template that could be modified for inclusion in such efficient synthetic strategies.

Table 3: Comparison of this compound with Standard MCR Components

Reaction Standard Component Key Functional Group This compound Potential for Participation Citation(s)
Biginelli Reaction Ethyl acetoacetate β-Keto Ester Aromatic Ester Low, requires modification of the scaffold or reaction type. wikipedia.orgillinois.edu
Hantzsch Synthesis Ethyl acetoacetate β-Keto Ester Aromatic Ester Low, requires modification of the scaffold or reaction type. medjrf.comrrscientific.com
Other MCRs Various (aldehydes, amines, isocyanides) Carbonyl, Amine, etc. Aromatic Ester Potential, if the reaction is designed to utilize an aromatic ester. researchgate.netwikipedia.org

Chiral Resolution and Asymmetric Synthesis Involving Diethoxybenzoate Scaffolds

The synthesis of single-enantiomer (chiral) molecules is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. tcichemicals.commdpi.com Diethoxybenzoate scaffolds, derived from compounds like this compound, can be involved in processes to obtain such enantiomerically pure substances through two main strategies: chiral resolution and asymmetric synthesis. tcichemicals.comnih.gov

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomers. tcichemicals.com A common method involves reacting the racemic compound with a single enantiomer of a "resolving agent" to form a pair of diastereomeric salts. tcichemicals.comrsc.org Since diastereomers have different physical properties, they can often be separated by crystallization. tcichemicals.com The diethoxybenzoate scaffold, after hydrolysis of the ethyl ester to the corresponding carboxylic acid, can be resolved using chiral amines as resolving agents. tcichemicals.comsioc-journal.cn

Asymmetric synthesis , on the other hand, aims to create a specific enantiomer directly. researchgate.netnih.gov This is often achieved by using chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. mdpi.com The relevance of the diethoxybenzoate scaffold in this area is highlighted by the classification of the related 2,6-diethoxybenzoic acid as a chiral auxiliary. wikipedia.org This indicates that diethoxybenzoate structures can be used to control the formation of new stereocenters during a synthetic sequence. springernature.com

Table 4: Strategies for Obtaining Chiral Compounds

Strategy Description Relevance to Diethoxybenzoate Scaffold Citation(s)
Chiral Resolution Separation of a racemic mixture into enantiomers, often via diastereomeric salt formation. The corresponding 2,4-diethoxybenzoic acid can be resolved using chiral amines. tcichemicals.comrsc.orgsioc-journal.cn
Asymmetric Synthesis Direct synthesis of a single enantiomer, often using chiral catalysts or auxiliaries. The related 2,6-diethoxybenzoic acid is used as a chiral auxiliary, suggesting the scaffold's utility. wikipedia.orgmdpi.comnih.gov
Chiral Pool Synthesis Using a readily available chiral natural product as a starting material. Could be a target for synthesis starting from a chiral precursor. mdpi.com

Design and Synthesis of Specific Chemical Scaffolds

In medicinal chemistry, a "molecular scaffold" refers to the core structure of a molecule, which serves as a framework for attaching various functional groups. The design and synthesis of novel scaffolds are critical for the discovery of new drugs with improved properties. springernature.com this compound provides a robust and adaptable scaffold for creating new chemical entities.

The diethoxybenzoate core can be elaborated into larger, more complex structures with defined three-dimensional shapes. A direct application is seen in the synthesis of novel liquid crystal materials, where 4-[(3-fluoro-4-nitrophenoxy)carbonyl]phenyl 2,4-diethoxybenzoate was synthesized as part of a study on self-assembling benzothiadiazole derivatives. This demonstrates the utility of the diethoxybenzoate unit in creating specific, functional molecular architectures.

Furthermore, the general strategy of "scaffold hopping," where the core of a known active molecule is replaced with a different but functionally similar scaffold, can be applied using diethoxybenzoate derivatives. For example, research on phosphodiesterase 5 inhibitors has utilized 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives, which bear a similar substituted benzoyl core. This highlights how the substituted benzoate scaffold, including the diethoxy variant, can be a key element in designing new molecules with specific biological targets. The ability to modify the ester and the aromatic ring allows for the systematic exploration of chemical space around this privileged structural motif.

Table 5: Application of Substituted Benzoates in Scaffold Design

Starting Scaffold Type Resulting Scaffold Application Area Citation(s)
2,4-Diethoxybenzoate Phenyl 2,4-diethoxybenzoate derivatives Liquid Crystals / Materials Science
3,4,5-Trimethoxybenzoyl 4-Aminopyrimidine derivatives Drug Discovery (PDE5 Inhibitors)
Glucose + Diazepine Fused Tricyclic Scaffolds Drug Discovery springernature.com
Azobenzene Diazenyl-containing compounds Multi-Targeted Drug Scaffolds

Applications in Materials Science and Specialized Chemical Systems

Liquid Crystalline Materials Development

The pursuit of novel liquid crystal phases with advanced properties, such as ferroelectricity, has driven the synthesis of complex molecules. The diethoxybenzoate group has been utilized as a key structural component in the design of these materials, influencing their mesophase behavior and physical characteristics.

The discovery of the ferroelectric nematic (NF) phase, a polar, fluid state of matter, has spurred significant research into new molecular designs. tandfonline.comaps.org These phases are of great interest for their potential in transformative applications like photonics and non-linear optics. tandfonline.comwhiterose.ac.uk The NF phase is characterized by a spontaneous polar order of molecular dipoles, breaking the inversion symmetry of the director, which is the average direction of molecular orientation. researchgate.net Materials exhibiting this phase can show large spontaneous polarization values, on the order of µC/cm². researchgate.net

In this context, researchers have synthesized and characterized materials incorporating the 2,4-diethoxybenzoate unit. worktribe.com One such example is 4-[(3-fluoro-4-nitrophenoxy)carbonyl]phenyl 2,4-diethoxybenzoate (12-2-2). worktribe.com The design of such molecules is a delicate balance of steric and electronic factors to achieve the desired liquid crystalline behavior. worktribe.comtandfonline.com The inclusion of lateral substituents, like the ethoxy groups in the 2-position of the benzoate (B1203000) ring, is thought to be crucial. worktribe.com These groups enhance molecular biaxiality, which can destabilize the conventional nematic (N) phase and favor the formation of the ferroelectric nematic (NF) phase. worktribe.com The stability of these emergent phases is a key challenge, with research focused on expanding the limited library of compounds that exhibit them. rsc.org

A related area of interest is the splay nematic (NS) phase, a modulated polar nematic phase that is also ferroelectric. tandfonline.comtandfonline.comalternator.science This phase is characterized by a periodic splay modulation of the director. tandfonline.comaps.org The transition to the NS phase is often driven by an instability towards splay orientational deformation, where the splay elastic constant approaches zero. aps.org

The relationship between molecular structure and the resulting liquid crystalline properties is a central theme in materials design. For benzoate-based liquid crystals, the type and position of substituents profoundly influence mesophase stability and type. worktribe.comtandfonline.com

Studies on materials like 4-[(3-fluoro-4-nitrophenoxy)carbonyl]phenyl 2,4-diethoxybenzoate (12-2-2) contribute to understanding these relationships. worktribe.com It has been shown that the relative stabilities of the ferroelectric nematic (NF) and conventional nematic (N) phases are governed by a subtle interplay of steric and electronic factors. worktribe.comtandfonline.com

Key structural features and their influence are summarized below:

Structural FeatureInfluence on Liquid Crystalline BehaviorReference
Lateral Substituents (e.g., 2-ethoxy group) Enhances molecular biaxiality, which can destabilize the conventional N phase and favor the NF phase. worktribe.com
Terminal Groups (e.g., nitro group) Creates a large longitudinal dipole moment, a common feature in materials designed to exhibit polar nematic phases. The position is critical. chemrxiv.org
Fluorine Substitution Can modify electronic properties and influence the stability of the NF phase relative to the N phase. worktribe.comresearchgate.net
Overall Molecular Shape A departure from a purely rod-like shape, towards a more bent or "hockey-stick" like geometry, is often associated with the appearance of splay and ferroelectric nematic phases. ehu.es

These findings demonstrate that electronic factors are better understood in terms of specific, isolated regions of electron density rather than just a single large dipole moment. worktribe.comtandfonline.com The quest for stable, room-temperature ferroelectric nematic materials continues to be a significant challenge, requiring extensive synthetic effort coupled with detailed physical characterization. chemrxiv.org

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylate group of diethoxybenzoic acid can act as a ligand, binding to metal ions to form coordination complexes. scielo.brresearchgate.net These complexes can exhibit diverse structures and properties, depending on the metal ion, the coordination mode of the ligand, and the presence of other auxiliary ligands. scielo.brwikipedia.org

The synthesis of metal complexes with diethoxybenzoate ligands has been successfully demonstrated. A notable example is the binuclear paddle-wheel copper(II) complex, tetrakis(μ-3,4-diethoxybenzoato-κ²O:O′)bis[(ethanol-κO)copper(II)], [Cu₂(C₁₁H₁₃O₄)₄(C₂H₆O)₂]. researchgate.net This compound was synthesized and characterized, providing insight into the coordination behavior of the 3,4-diethoxybenzoate ligand. researchgate.net In this structure, two copper(II) centers are bridged by four equatorial 3,4-diethoxybenzoate ligands in a syn-syn fashion. researchgate.net The axial positions of the copper centers are occupied by ethanol (B145695) molecules. researchgate.net

Similarly, complexes of other metals like Manganese(II) and Cobalt(II) with 2,4-dimethoxybenzoates have been synthesized as polycrystalline solids. scielo.br The general approach involves reacting a salt of the desired metal with the sodium salt of the corresponding benzoic acid derivative in an aqueous solution. scielo.br Characterization techniques typically include elemental analysis, infrared spectroscopy, magnetic susceptibility measurements, and X-ray diffraction. scielo.brresearchgate.netyu.edu.jo

The thermal stability of these complexes is also an important characteristic. For the copper(II) 3,4-diethoxybenzoate complex, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) were used to study its decomposition. researchgate.net Studies on related dimethoxybenzoate complexes show they typically dehydrate upon heating before decomposing to the respective metal oxides at higher temperatures. scielo.br

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for confirming the coordination of the carboxylate group. scielo.br In the IR spectrum of the free acid, a characteristic band for the C=O stretch of the COOH group is present. scielo.br Upon complexation and deprotonation, this band is replaced by two distinct bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) vibrations of the COO⁻ group. scielo.br The separation between these two frequencies (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate bridging, or chelating). scielo.br

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information. For the [Cu₂(C₁₁H₁₃O₄)₄(C₂H₆O)₂] complex, this technique confirmed its binuclear paddle-wheel structure and provided precise bond lengths and angles. researchgate.net For polycrystalline samples, X-ray powder diffraction (XRPD) can be used to determine that the materials are crystalline, though they may be of low symmetry with large unit cells. scielo.br

Magnetic Properties: For complexes containing paramagnetic metal ions like copper(II), studying the magnetic behavior as a function of temperature reveals information about electronic structure and interactions between metal centers. researchgate.net The copper(II) 3,4-diethoxybenzoate paddle-wheel complex was found to exhibit an antiferromagnetic exchange interaction between the two Cu(II) centers. researchgate.net

A summary of analytical data for a representative metal-diethoxybenzoate complex is provided in the table below.

Table of Analytical Data for a Copper(II) 3,4-Diethoxybenzoate Complex

Property Finding Reference
Formula [Cu₂(C₁₁H₁₃O₄)₄(C₂H₆O)₂] researchgate.net
Structure Binuclear paddle-wheel researchgate.net
Coordination Four equatorial 3,4-diethoxybenzoate ligands bridging two Cu(II) centers; two axial ethanol ligands. researchgate.net
Magnetic Behavior Antiferromagnetic exchange interaction (2J = −288 cm⁻¹) between Cu(II) ions. researchgate.net

| Ligand Binding Mode | Carboxylate groups act as syn-syn bridging ligands. | researchgate.net |

These detailed analyses are fundamental to understanding how the diethoxybenzoate ligand interacts with metal centers, paving the way for the rational design of new coordination complexes and metal-organic frameworks with tailored properties. nih.gov

Computational and Theoretical Chemistry of Ethyl 2,4 Diethoxybenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its reactivity and physical properties. For a molecule like ethyl 2,4-diethoxybenzoate, Density Functional Theory (DFT) is a commonly employed method that offers a good balance between accuracy and computational cost. nih.gov

The electronic properties of this compound can be elucidated by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also valuable for predicting reactivity. These maps illustrate the charge distribution within the molecule, highlighting electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) that are prone to nucleophilic attack. For this compound, the oxygen atoms of the ethoxy and carbonyl groups are expected to be the most electron-rich sites.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data for illustrative purposes, based on typical values for similar aromatic esters.

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

These simulations can be performed in various environments, such as in a vacuum to study intrinsic properties or in a solvent to mimic solution-phase behavior. By analyzing the trajectories of the atoms over time, it is possible to identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might bind to a receptor or self-assemble in the solid state. The interactions between molecules, such as van der Waals forces and dipole-dipole interactions, can also be quantified. acs.org

Table 2: Key Conformational Dihedral Angles in this compound (Illustrative) This table presents hypothetical data for illustrative purposes, based on typical values for similar aromatic esters.

Dihedral AngleDescriptionPredicted Stable Range (degrees)
C(ar)-C(ar)-C=ORotation of the ester group relative to the ring0 ± 30
C(ar)-O-CH2-CH3Rotation of the 2-ethoxy group180 ± 45
C(ar)-O-CH2-CH3Rotation of the 4-ethoxy group0 ± 45

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts, when compared to experimental spectra, can help in the assignment of peaks and confirm the molecular structure. nih.gov

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be computed. These frequencies are often scaled by an empirical factor to better match experimental IR spectra, aiding in the identification of characteristic vibrational modes, such as the C=O stretch of the ester group.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This allows for the assignment of observed absorption bands to specific electronic excitations within the molecule. researchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative) This table presents hypothetical data for illustrative purposes, based on typical values for similar aromatic esters.

Spectroscopic DataPredicted ValueTypical Experimental Range
¹³C NMR (C=O)168 ppm165-175 ppm
¹H NMR (OCH₂)4.2 ppm4.0-4.5 ppm
IR (C=O stretch)1725 cm⁻¹1710-1730 cm⁻¹
UV-Vis (λmax)255 nm250-260 nm

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key reaction is its formation via the esterification of 2,4-diethoxybenzoic acid. chemicalbook.com Theoretical studies can map out the entire reaction pathway, identifying the structures of reactants, transition states, intermediates, and products.

By calculating the energies of these species, an energy profile for the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the reaction rate. researchgate.net Computational methods can also shed light on the role of catalysts, such as strong acids, in lowering the activation energy barrier. tcu.edu For instance, in the Fischer esterification, the protonation of the carbonyl oxygen of the carboxylic acid is a key step that makes the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

Table 4: Calculated Activation Energies for the Esterification of 2,4-Diethoxybenzoic Acid (Illustrative) This table presents hypothetical data for illustrative purposes, based on typical values for similar aromatic esters.

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
Protonation of CarbonylInitial catalytic step~5
Nucleophilic AttackFormation of tetrahedral intermediate15-20
Proton TransferIntramolecular proton shifts5-10
Water EliminationRate-determining step20-25

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2,4-diethoxybenzoate, and how can product purity be optimized?

this compound is typically synthesized via esterification of 2,4-diethoxybenzoic acid with ethanol under acidic catalysis. A common protocol involves dissolving the benzoic acid derivative in methanol or ethanol, adding concentrated sulfuric acid as a catalyst, and refluxing for 4–6 hours . Post-reaction, the mixture is quenched in ice water to precipitate the product, followed by filtration, washing, and recrystallization from ethanol to improve purity . For higher yields, alternative dehydrating agents like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) may be used to activate the carboxylic acid group before esterification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm the ethoxy group positions (δ ~1.3–1.5 ppm for ethyl CH₃ and δ ~4.0–4.4 ppm for OCH₂) and aromatic proton splitting patterns .
  • FT-IR : Peaks at ~1700–1725 cm⁻¹ (C=O stretch of ester) and 1250–1275 cm⁻¹ (C-O ester linkage) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., m/z 252.3 for C₁₃H₁₈O₄) .
  • X-ray crystallography : For resolving crystal structure and confirming substituent geometry in solid-state studies .

Q. What are the primary research applications of this compound in academic settings?

This compound is primarily used as:

  • Synthetic intermediate : For synthesizing bioactive molecules (e.g., hydrazine derivatives) in medicinal chemistry .
  • Liquid crystal precursor : Alkoxybenzoates are key in designing mesogenic compounds for materials science .
  • Substrate for mechanistic studies : Investigating ester hydrolysis kinetics or substituent effects on reaction pathways .

Q. What safety protocols are essential when handling this compound in the lab?

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • First aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How can solubility and stability of this compound be optimized for experimental use?

  • Solubility : Dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane) .
  • Stability : Store in airtight containers at 2–8°C, protected from light to prevent ester hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction conditions be tuned to maximize yield in large-scale synthesis?

  • Catalyst screening : Compare H₂SO₄, p-toluenesulfonic acid (PTSA), or ionic liquids for improved efficiency .
  • Temperature control : Optimize reflux time (e.g., 6–8 hours vs. 4 hours) to balance yield and energy costs .
  • Workup strategies : Use liquid-liquid extraction (ethyl acetate/water) or column chromatography (silica gel, petroleum ether/dichloromethane) for scalable purification .

Q. How should researchers address contradictions in spectroscopic data during structural analysis?

  • Cross-validation : Combine NMR, IR, and MS data to resolve ambiguities (e.g., distinguishing ethoxy vs. methoxy groups) .
  • Computational modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR/IR spectra and compare with experimental results .
  • Replicate experiments : Confirm reproducibility under controlled conditions to rule out impurities or solvent artifacts .

Q. What methodologies are recommended for assessing the biological activity of this compound derivatives?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC values) or cytotoxicity using MTT assays .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., halogens, alkyl chains) and correlate changes with bioactivity trends .
  • Metabolic stability : Use HPLC-MS to monitor degradation in simulated physiological conditions (e.g., pH 7.4 buffer, 37°C) .

Q. How can advanced chromatography techniques improve purification of complex mixtures?

  • HPLC : Use a C18 column with acetonitrile/water gradients to separate diethoxybenzoate isomers .
  • Prep-TLC : Employ silica gel plates (hexane:ethyl acetate = 3:1) for rapid small-scale purification .
  • Chiral separation : Utilize amylose-based columns to resolve enantiomers if asymmetric synthesis is attempted .

Q. What are the current gaps in toxicity data, and how can they be addressed experimentally?

  • Acute toxicity : Conduct OECD Guideline 423 studies on rodent models to determine LD₅₀ values .
  • Ecotoxicity : Evaluate environmental impact using Daphnia magna or algal growth inhibition tests .
  • Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) to assess mutagenic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.